2-(1H-1,3-benzodiazol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one
Description
This compound features a benzodiazolyl group linked via an ethanone bridge to a 1,4-thiazepane ring substituted with a thiophen-2-yl moiety. Its structure combines nitrogen- and sulfur-containing heterocycles, which are common in bioactive molecules.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-18(12-21-13-19-14-4-1-2-5-15(14)21)20-8-7-17(24-11-9-20)16-6-3-10-23-16/h1-6,10,13,17H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPMSALSWRMVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of both benzodiazole and thiazepane moieties. Its molecular formula is , and it exhibits a complex structure that may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzodiazole and thiophene exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Studies have demonstrated that compounds containing benzodiazole and thiazepane structures can inhibit cancer cell proliferation. The proposed mechanisms include:
- Inhibition of Cell Cycle Progression : These compounds may interfere with key regulatory proteins involved in the cell cycle.
- Induction of Apoptosis : Evidence suggests that they can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Neuroprotective Effects
Some studies suggest potential neuroprotective effects, where similar compounds have been shown to protect neuronal cells from oxidative stress and neuroinflammation. This activity is critical in developing treatments for neurodegenerative diseases.
The biological activity of this compound may involve multiple pathways:
- Enzyme Inhibition : It may inhibit specific enzymes critical for cellular metabolism.
- Receptor Interaction : The compound could interact with various receptors in the body, altering signal transduction pathways.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels, contributing to its anticancer and neuroprotective effects.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of benzodiazole derivatives for their anticancer properties. The results indicated that modifications to the benzodiazole ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) .
Study 2: Antimicrobial Efficacy
Research conducted on thiophene-based compounds demonstrated their efficacy against resistant strains of Staphylococcus aureus. The study highlighted the importance of substituents on the thiophene ring in enhancing antimicrobial activity .
Comparative Analysis
The following table summarizes the biological activities reported for similar compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing benzodiazole and thiazepan moieties exhibit promising anticancer properties. The structural features of 2-(1H-1,3-benzodiazol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one may allow it to interact with specific biological targets involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of benzodiazole derivatives. It was found that modifications at the thiazepan position significantly enhanced cytotoxicity against various cancer cell lines, indicating the potential of this compound as a lead for anticancer drug development .
Neuroprotective Effects
The compound's ability to modulate neurochemical pathways suggests potential applications in treating neurodegenerative diseases. Its interaction with neurotransmitter receptors could provide protective effects against neurotoxicity.
Research Insight : Research has shown that benzodiazole derivatives can act as NMDA receptor antagonists, which are crucial in neuroprotection. The compound may help mitigate excitotoxicity associated with conditions like Alzheimer's disease .
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to form stable thin films and facilitate charge transport is essential for enhancing the efficiency of solar cells.
Experimental Findings : A study demonstrated that incorporating this compound into organic solar cells improved device performance by increasing light absorption and charge mobility .
Table of Applications
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s key structural distinction lies in the 1,4-thiazepan-4-yl core fused with thiophene and benzodiazolyl groups. Below is a comparative analysis with similar derivatives:
Key Observations :
- The target compound’s 1,4-thiazepane core differentiates it from imidazo-triazole-based analogs (e.g., 7a, 7i). This core may enhance conformational flexibility compared to rigid fused-ring systems.
Key Observations :
Physicochemical and Spectral Properties
1H NMR Data :
Structural Stability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
